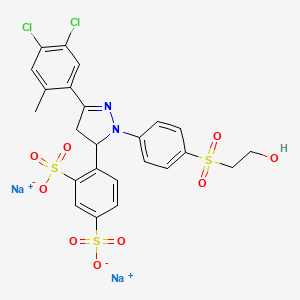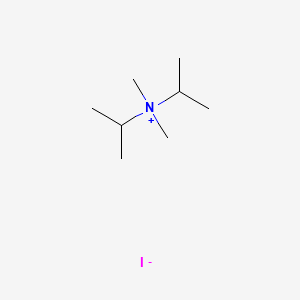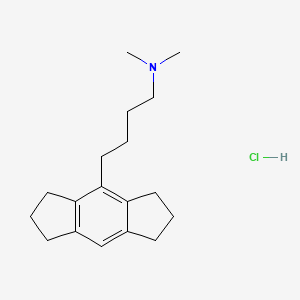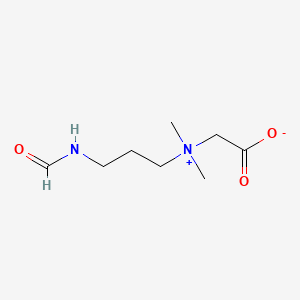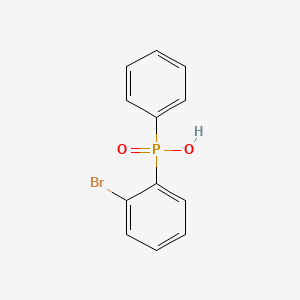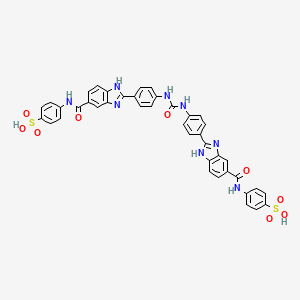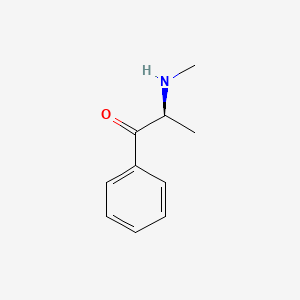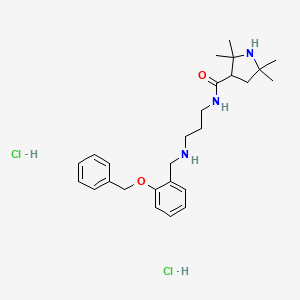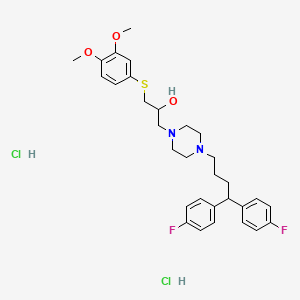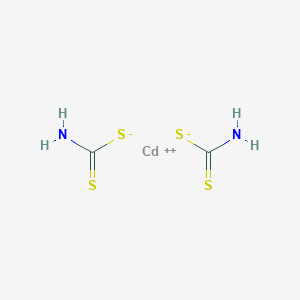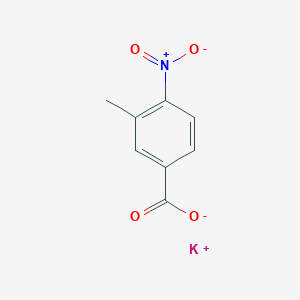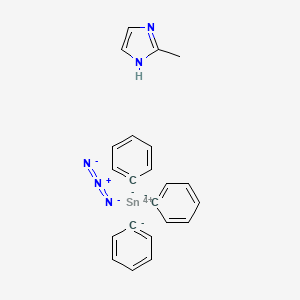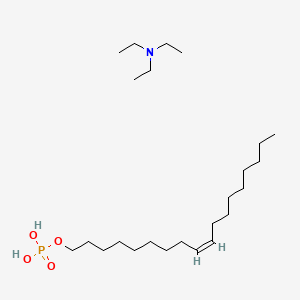
Oleyl hydrogen phosphate, triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl hydrogen phosphate, triethylamine salt is a chemical compound that belongs to the class of alkyl phosphates. These compounds are characterized by the presence of a phosphate group attached to an alkyl chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleyl hydrogen phosphate, triethylamine salt typically involves the reaction of oleyl alcohol with phosphorus oxychloride in the presence of triethylamine. The reaction is carried out in a solvent such as toluene, followed by filtration and treatment with steam to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced filtration and purification techniques is essential to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Oleyl hydrogen phosphate, triethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form oleyl alcohol and phosphoric acid.
Substitution: It can undergo substitution reactions with other alkyl or aryl groups to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Oleyl alcohol and phosphoric acid.
Substitution: Various phosphate esters depending on the substituent used.
Scientific Research Applications
Oleyl hydrogen phosphate, triethylamine salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of oleyl hydrogen phosphate, triethylamine salt involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and enhancing the delivery of active ingredients. It also interacts with proteins, potentially affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Trioctyl phosphate
- Tridecyl phosphate
- Tristearyl phosphate
- Potassium cetyl phosphate
- Disodium oleyl phosphate
Uniqueness
Oleyl hydrogen phosphate, triethylamine salt is unique due to its specific alkyl chain length and the presence of the triethylamine salt. This combination provides distinct surfactant properties, making it particularly effective in applications requiring emulsification and stabilization .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in scientific research and industrial applications.
Properties
CAS No. |
68439-28-1 |
|---|---|
Molecular Formula |
C24H52NO4P |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(Z)-octadec-9-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H37O4P.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-4-7(5-2)6-3/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);4-6H2,1-3H3/b10-9-; |
InChI Key |
NXVOAPNFECRCEN-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(O)O.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




